2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
CAS No.: 853349-71-0
Cat. No.: VC16039310
Molecular Formula: C20H21BrN2O2
Molecular Weight: 401.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853349-71-0 |
|---|---|
| Molecular Formula | C20H21BrN2O2 |
| Molecular Weight | 401.3 g/mol |
| IUPAC Name | 4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrobromide |
| Standard InChI | InChI=1S/C20H20N2O2.BrH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H |
| Standard InChI Key | DMSWISMHAXCHPQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853349-71-0) consists of a quinoline backbone functionalized with two distinct substituents:
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A 4-methoxyphenyl group at the 2-position, contributing electron-donating effects via the methoxy (-OCH₃) moiety.
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A 4-morpholinyl group at the 4-position, introducing a saturated nitrogen-oxygen heterocycle that enhances solubility and modulates steric interactions.
The hydrobromide salt form improves crystallinity and stability, a common strategy in pharmaceutical chemistry to optimize physicochemical properties .
Table 1: Comparative Molecular Properties of Quinoline Derivatives
Synthetic Methodologies
Core Quinoline Formation
The Pfitzinger reaction, employed in synthesizing 2-(4-bromophenyl)quinoline-4-carboxylic acid , offers a viable pathway for constructing the quinoline core. This method involves cyclocondensation of isatin derivatives with ketones under basic conditions, yielding quinoline-4-carboxylic acids. Adapting this protocol, 4-methoxyacetophenone could react with isatin to form the 2-(4-methoxyphenyl)quinoline scaffold.
Functionalization with Morpholinyl Groups
Introducing the morpholinyl group typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, a halogenated quinoline intermediate (e.g., 4-chloro-2-(4-methoxyphenyl)quinoline) reacts with morpholine under basic conditions (K₂CO₃, DMF, 80–100°C) .
Salt Formation
Conversion to the hydrobromide salt occurs via treatment of the free base with hydrobromic acid (HBr) in ethanol or diethyl ether, followed by recrystallization .
Table 2: Representative Reaction Conditions for Key Steps
Physicochemical and Pharmacological Properties
Solubility and Partitioning
The morpholinyl group enhances aqueous solubility compared to non-heterocyclic analogs. Predicted logP values (≈3.5–4.0) suggest moderate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
While direct bioactivity data for this compound are scarce, structural analogs demonstrate:
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Enzyme Inhibition: Quinoline-4-carboxamides exhibit IC₅₀ values <10 μM against kinases and proteases .
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Antimicrobial Effects: Bromophenyl-substituted quinolines show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: Morpholine-containing compounds induce apoptosis in MCF-7 breast cancer cells (EC₅₀ ≈ 15 μM) .
Mechanistic Insights
Molecular Interactions
The planar quinoline core intercalates into DNA or stacks with aromatic enzyme residues, while the morpholinyl group engages in hydrogen bonding via its oxygen atom. Methoxy groups participate in hydrophobic interactions and π-stacking .
Structure-Activity Relationships (SAR)
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Methoxy Position: Para-substitution on the phenyl ring maximizes electronic effects without steric hindrance .
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Morpholinyl vs. Piperidinyl: Morpholinyl derivatives exhibit 3–5× higher solubility than piperidinyl analogs, critical for bioavailability .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, this compound could target EGFR or VEGFR-2, with structural modifications (e.g., carboxylate → carboxamide) improving selectivity .
Materials Science
Quinoline derivatives serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume